molecular formula C10H14O2 B14353117 Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate CAS No. 90509-82-3

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate

Cat. No.: B14353117
CAS No.: 90509-82-3
M. Wt: 166.22 g/mol
InChI Key: YVIFGTHXDVXARW-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes both cyclopropane and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate can be synthesized through the reaction of phenoxyacetic acid and allyl alcohol in the presence of benzene and an esterification catalyst such as cerium sulfate. The reaction involves azeotropic dehydration and reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions to maximize yield and purity. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propenyl groups, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or ethers.

Scientific Research Applications

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is unique due to its combination of cyclopropane and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90509-82-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

prop-2-enyl 2-prop-1-en-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-4-5-12-10(11)9-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3

InChI Key

YVIFGTHXDVXARW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC1C(=O)OCC=C

Origin of Product

United States

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